2-Methoxy-5-(tributylstannyl)thiazole

Overview

Description

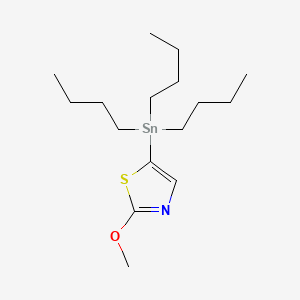

2-Methoxy-5-(tributylstannyl)thiazole is an organotin compound with the molecular formula C16H31NOSSn. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. The presence of the tributylstannyl group makes this compound particularly interesting for various synthetic applications, especially in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(tributylstannyl)thiazole typically involves the stannylation of a thiazole derivative. One common method is the reaction of 2-methoxythiazole with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation of the stannyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(tributylstannyl)thiazole can undergo various types of chemical reactions, including:

Substitution Reactions: The tributylstannyl group can be replaced by other groups through reactions such as the Stille coupling, where it reacts with an organohalide in the presence of a palladium catalyst.

Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction Reactions: The thiazole ring can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Stille Coupling: Typically involves a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and an organohalide.

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products Formed

Stille Coupling Products: Various substituted thiazoles, depending on the organohalide used.

Oxidation Products: Oxidized derivatives of the thiazole ring.

Reduction Products: Reduced thiazole derivatives.

Scientific Research Applications

2-Methoxy-5-(tributylstannyl)thiazole has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

Medicinal Chemistry:

Material Science: Used in the synthesis of novel materials with specific electronic or optical properties.

Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(tributylstannyl)thiazole largely depends on the specific reactions it undergoes. In the context of the Stille coupling, the compound acts as a nucleophile, where the tributylstannyl group is replaced by another group through a palladium-catalyzed process. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

- 2-Methoxy-5-(trimethylstannyl)thiazole

- 2-Methoxy-5-(triethylstannyl)thiazole

- 2-Methoxy-5-(triphenylstannyl)thiazole

Uniqueness

2-Methoxy-5-(tributylstannyl)thiazole is unique due to the presence of the tributylstannyl group, which provides distinct reactivity and steric properties compared to other stannylated thiazoles. This makes it particularly useful in specific synthetic applications, such as the Stille coupling, where the bulkiness of the tributyl group can influence the reaction outcome.

Biological Activity

2-Methoxy-5-(tributylstannyl)thiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound is characterized by the presence of a tributylstannyl group, which may enhance its biological properties through various mechanisms.

Chemical Structure and Properties

The chemical formula for this compound is , and it has a molecular weight of approximately 247.38 g/mol. The compound's structure includes a thiazole ring, which is known for its diverse biological activities, and the tributylstannyl moiety, which can influence its lipophilicity and interaction with biological targets.

Anticancer Activity

Thiazoles have also been explored for their anticancer potential. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis. Compounds with similar structures have shown activity against various cancer cell lines, suggesting that this compound could exhibit similar effects .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is heavily influenced by their structural components. In SAR studies, modifications at different positions on the thiazole ring can lead to variations in potency and selectivity against specific pathogens or cancer cells. For instance, substituents at the C-2 and C-4 positions of the thiazole ring have been identified as critical for enhancing activity against M. tuberculosis and other targets .

Case Studies

- Antibacterial Activity : A study focusing on thiazole derivatives reported that certain modifications led to compounds with sub-micromolar minimum inhibitory concentrations (MICs) against M. tuberculosis. This suggests that further exploration of this compound could yield promising antibacterial agents .

- Anticancer Activity : Research into related thiazole compounds has shown efficacy in inhibiting growth in various cancer cell lines, including breast and colon cancer models. The incorporation of stannyl groups has been posited to enhance cellular uptake and bioactivity .

The exact mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Cell Membrane Interaction : The lipophilic nature of the tributylstannyl group may facilitate interaction with cell membranes, enhancing the compound's ability to penetrate cells.

Properties

IUPAC Name |

tributyl-(2-methoxy-1,3-thiazol-5-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4NOS.3C4H9.Sn/c1-6-4-5-2-3-7-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDMSBWEFWGVLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NOSSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586031 | |

| Record name | 2-Methoxy-5-(tributylstannyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025744-42-6 | |

| Record name | 2-Methoxy-5-(tributylstannyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.